2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2,7-10)11-6-8-4-3-5-12-8/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMMSNGPVZGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile typically involves the reaction of furan-2-ylmethanamine with 2-methylpropanenitrile under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Microwave-assisted synthesis has also been explored for the preparation of furan derivatives, which can offer advantages in terms of reaction time and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, primary and secondary amines, and substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with biological macromolecules, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares a 2-methylpropanenitrile core with several triazine derivatives and aromatic/heteroaromatic-substituted analogs. Key differences lie in the substituents attached to the amino group:
Key Observations :
- Triazine Derivatives (Cyanazine, Procyazine): These herbicides feature a triazine ring with chloro and alkylamino substituents. The 2-methylpropanenitrile group likely enhances stability and bioavailability .
- Aromatic/Heteroaromatic Analogs: Compounds like 2-[(4-fluorophenyl)amino]-2-methylpropanenitrile (fluorophenyl substituent) and the target compound (furan substituent) differ in electronic properties.
Physicochemical Properties
- Solubility: Triazine derivatives (e.g., Cyanazine) are moderately soluble in organic solvents due to their hydrophobic triazine and alkylamino groups. In contrast, the furan-containing compound may exhibit higher polarity, enhancing aqueous solubility .
- Stability : The nitrile group in all analogs contributes to thermal stability. However, the furan ring’s susceptibility to oxidation under acidic or oxidative conditions may reduce the target compound’s stability compared to triazine derivatives .
Biological Activity
Overview
2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile, also known by its CAS number 743444-74-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a furan ring attached to a propanamine structure, which contributes to its unique chemical properties. The presence of the nitrile functional group may enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with monoaminergic systems. Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially enhancing cognitive functions and mood regulation .
Biological Activity Data
A summary of the biological activity data for this compound is presented in the table below:
| Biological Activity | Effect | Reference |
|---|---|---|
| MAO-B Inhibition | Moderate potency | |
| Cognitive Enhancement | Improved synaptic transmission | |
| Neuroprotective Effects | Potential in neurodegenerative diseases |
Case Studies
- Cognitive Enhancement Study : In a study involving anesthetized rats, administration of 1 mg/kg of a related compound (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) demonstrated significant enhancement in synaptic transmission and long-term potentiation (LTP) in the dentate gyrus region of the hippocampus. This suggests that compounds with similar furan moieties may have cognitive-enhancing properties without inducing hyperexcitability .
- SARS-CoV-2 Inhibition : Although not directly tested on this compound, derivatives with furan structures have shown promise as inhibitors against viral proteases, such as the main protease (Mpro) of SARS-CoV-2. These findings indicate potential antiviral properties that could be explored further for this compound .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of furan-containing compounds. The presence of specific functional groups can significantly alter their pharmacological profiles. For instance, compounds that retain the furan ring while modifying adjacent amine or nitrile groups have shown varied efficacy in enzyme inhibition and receptor modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
